N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(2,4-dimethylphenoxy)propanamide
Overview
Description
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(2,4-dimethylphenoxy)propanamide is a useful research compound. Its molecular formula is C19H21NO4 and its molecular weight is 327.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 327.14705815 g/mol and the complexity rating of the compound is 430. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Antitumor Activity
A study on the synthesis and antitumor activity of novel quinazolinone analogs, which share structural similarities with the compound , revealed significant broad-spectrum antitumor activities. These compounds demonstrated potency against various cancer cell lines, with molecular docking studies suggesting their mechanism of action could involve inhibition of key cancer-related enzymes such as EGFR-TK and B-RAF kinase (Ibrahim A. Al-Suwaidan et al., 2016).
Antimicrobial and Antifungal Agents
Research on benzodioxin derivatives highlighted their promising antimicrobial and antifungal properties. Specifically, compounds synthesized from 2,3-dihydro-1,4-benzodioxin-6-amine demonstrated suitable antibacterial and antifungal potential with relatively low hemolytic activity, indicating their potential as therapeutic agents for infectious diseases (M. Abbasi et al., 2020).
Herbicidal Activity
Another study explored the herbicidal activity of benzamides, including those related to the query compound. The research found that certain benzamide derivatives exhibit herbicidal activity against annual and perennial grasses, suggesting potential agricultural applications (K. Viste et al., 1970).
Enzyme Inhibition
Sulfonamide derivatives containing the benzodioxin moiety have been synthesized and evaluated for their inhibitory activity against enzymes like lipoxygenase. This indicates potential applications in the treatment of inflammatory diseases or as part of drug discovery efforts targeting enzyme modulation (M. Abbasi et al., 2017).
Properties
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(2,4-dimethylphenoxy)propanamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO4/c1-12-4-6-16(13(2)10-12)24-14(3)19(21)20-15-5-7-17-18(11-15)23-9-8-22-17/h4-7,10-11,14H,8-9H2,1-3H3,(H,20,21) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSEYFRCEWRKAEF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC(C)C(=O)NC2=CC3=C(C=C2)OCCO3)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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